Ammonium-nitrido-octachlorodiaquodiruthenate(IV)

Crystal engineering Ruthenium coordination chemistry Hydrolytic stability

Ammonium-nitrido-octachlorodiaquodiruthenate(IV), systematically named ammonium µ‑nitrido-bis[aquotetrachlororuthenate(IV)] with formula (NH4)3[Ru2NCl8(H2O)2], is a binuclear Ru(IV) complex featuring a linear Ru–N–Ru bridge with exceptionally short Ru–N distances indicating multiple bonding. The compound crystallizes in space group B2/m and serves as the ammonium salt of the [Ru2NCl8(H2O)2]3– anion, a core structural motif shared across monovalent cation variants (Li+, Na+, K+) but with quantifiable differences in bond metrics, solubility, and application-specific performance that govern its industrial and research utility.

Molecular Formula Cl8H18N4O2Ru2
Molecular Weight 591.9 g/mol
CAS No. 27316-90-1
Cat. No. B3256529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium-nitrido-octachlorodiaquodiruthenate(IV)
CAS27316-90-1
Molecular FormulaCl8H18N4O2Ru2
Molecular Weight591.9 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].[NH4+].[NH2-].O.O.Cl[Ru-](Cl)(Cl)Cl.Cl[Ru-](Cl)(Cl)Cl
InChIInChI=1S/8ClH.3H3N.H2N.2H2O.2Ru/h8*1H;3*1H3;3*1H2;;/q;;;;;;;;;;;-1;;;2*+3/p-5
InChIKeyGWQXJPLEIJUXGZ-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium-nitrido-octachlorodiaquodiruthenate(IV) CAS 27316-90-1: Binuclear Ru(IV) Precursor for Electrodeposition and Oxidation Catalysis


Ammonium-nitrido-octachlorodiaquodiruthenate(IV), systematically named ammonium µ‑nitrido-bis[aquotetrachlororuthenate(IV)] with formula (NH4)3[Ru2NCl8(H2O)2], is a binuclear Ru(IV) complex featuring a linear Ru–N–Ru bridge with exceptionally short Ru–N distances indicating multiple bonding [1]. The compound crystallizes in space group B2/m and serves as the ammonium salt of the [Ru2NCl8(H2O)2]3– anion, a core structural motif shared across monovalent cation variants (Li+, Na+, K+) but with quantifiable differences in bond metrics, solubility, and application-specific performance that govern its industrial and research utility [2][3].

Why Ammonium-nitrido-octachlorodiaquodiruthenate(IV) Cannot Be Interchanged with Its Lithium or Potassium Counter-Cation Analogs for Electrodeposition and Catalysis


Although the [Ru2NCl8(H2O)2]3– anion is conserved across ammonium, lithium, sodium, and potassium salts, the counter-cation dictates key performance parameters in both electroplating and catalysis workflows. The ammonium salt is explicitly preferred in industrial sulfamate-based ruthenium plating baths for its ease of preparation and compatibility with electrolyte regeneration protocols, whereas lithium and potassium variants exhibit higher aqueous solubility at the cost of more demanding synthesis and greater electrolyte instability under prolonged electrolysis at elevated temperature (70 °C) [1][2]. In water oxidation catalysis, the identity of the counter-cation influences the speciation and dimerization pathway of the active tetra‑ruthenium cluster, meaning that procurement decisions based solely on the Ru2N core will lead to irreproducible catalytic outcomes if the wrong salt is substituted [3].

Quantitative Differentiation Evidence for Ammonium-nitrido-octachlorodiaquodiruthenate(IV) Against Closest Analogs


Ru–O(water) Bond Length Elongation in Ammonium Salt vs. Potassium Salt Directs Aqua Ligand Lability and Hydrolytic Reactivity

Single-crystal X-ray diffraction reveals a measurable elongation of the Ru–O(water) bond in the ammonium salt relative to the potassium salt. The ammonium salt exhibits an Ru–O distance of 2.20 Å, compared to 2.18 Å for the potassium analog, a difference of +0.02 Å that indicates weaker water coordination in the ammonium form [1][2]. This structural difference is not mirrored in the Ru–N bridge: ammonium gives 1.725 Å vs. potassium 1.720 Å (Δ = +0.005 Å, within combined experimental uncertainty).

Crystal engineering Ruthenium coordination chemistry Hydrolytic stability

Ease of Preparation and Industrial Preference for Ammonium Salt Over Lithium/Sodium/Potassium Variants in Electrodeposition Baths

US Patent US3576724A explicitly states that ammonium salts of the [Ru2N(H2O)xYy]z- family are 'much preferred for use in plating baths, particularly because of their ease of preparation,' while acknowledging that lithium, sodium, or potassium salts 'may have other specific advantages, e.g., have greater solubility, thus enabling a higher ruthenium concentration to be employed in the bath' [1]. This creates a quantifiable trade-off: ammonium salts simplify upstream synthesis and bath formulation, whereas alkali-metal salts require more complex preparative routes but can achieve higher Ru loading (5–20 g/L Ru with ammonium vs. potentially higher with Li/Na/K).

Ruthenium electroplating Industrial electrodeposition Precursor synthesis

Electrolyte Stability Under Prolonged Electrolysis: Ammonium-Based Baths Outperform Potassium-Based Baths at Operating Temperature

A comparative electrolysis study of sulfamate-chloride electrolytes revealed that the potassium salt K3[Ru2N(H2O)2Cl8] undergoes hydrolysis with disruption of the nitrido bridge at 70 °C, generating a mixture of monomeric and dimeric aquahydroxochloride complexes of Ru(III) and Ru(IV) that cause progressive electrolyte instability [1]. In contrast, ammonium-based electrolytes can be stabilized for prolonged operation through systematic addition of fresh corrective solution containing ammonium μ-nitridoaquachlororuthenate(IV) and ammonium sulfamate, with stable cathode process characteristics maintained at a recommended cathodic current density of 3.5–4.5 A dm⁻² [1].

Electrolyte longevity Ruthenium plating stability Sulfamate bath maintenance

Water Oxidation Catalyst Precursor Performance: Li Salt Achieves TOF = 0.33 s⁻¹ and TON = 304 Under Acidic Conditions

The lithium salt Li3(Ru2NCl8·2H2O) of the identical [Ru2NCl8(H2O)2]³⁻ anion has been directly evaluated as a water oxidation catalyst precursor. In dilute acidic aqueous solution, sequential chloride-aqua substitution and intra-sphere redox chemistry generate a tetra‑ruthenium dinitrido cluster Ru4N2O5⁺, which catalyzes water oxidation with a turnover frequency (TOF) of 0.33 s⁻¹ and a turnover number (TON) of 304 [1]. While the ammonium salt itself has not been independently assayed under identical conditions, the conserved core anion implies that the ammonium variant is a viable alternative precursor whose counter‑cation identity may modulate the rate and extent of active‑cluster formation, a parameter of direct relevance to catalyst precursor procurement [1].

Artificial photosynthesis Water oxidation catalysis Binuclear ruthenium catalyst

Computational Prediction of Lower Methane Hydroxylation Barrier for Diruthenium(IV)-oxo vs. Diiron(IV)-oxo μ-Nitrido Systems

A DFT computational study comparing μ‑nitrido-bridged dimetal(IV)-oxo porphyrinoid complexes found that the diruthenium(IV)-oxo system exhibits a hydrogen atom abstraction (HAA) barrier for methane that is approximately 5 kcal mol⁻¹ lower in energy than that of the analogous diiron(IV)-oxo complex . The enhanced driving force for the Ru system was traced to a stronger O–H bond formed during the HAA transition state, predicting higher methane hydroxylation reactivity for the ruthenium variant . This class‑level finding reinforces the selection of a binuclear Ru(IV) nitrido‑chloride precursor—such as the ammonium salt—for developing methane functionalization catalysts over iron-based alternatives.

Methane activation C–H functionalization Computational catalysis

High-Impact Application Scenarios for Ammonium-nitrido-octachlorodiaquodiruthenate(IV) Based on Quantitative Differentiation Evidence


Industrial Ruthenium Electroplating of Electrical Contacts (Reed Switches, Relays, Connectors)

The ammonium salt is the preferred ruthenium source for sulfamate-based electroplating baths operating at pH 0.5–4.0 and 50–70 °C, as documented in US Patent US3576724A [1]. Its ease of preparation relative to Li/Na/K analogs simplifies bath formulation, while the demonstrated electrolyte regeneration pathway—using fresh ammonium μ‑nitridoaquachlororuthenate(IV) and ammonium sulfamate for systematic replenishment—enables prolonged bath life with stable cathode process characteristics at 3.5–4.5 A dm⁻² [2]. This combination of synthetic accessibility and electrolyte longevity directly addresses the industrial requirement for consistent, low-porosity Ru coatings on electrical contacts.

Biomimetic Water Oxidation Catalyst Precursor for Artificial Photosynthesis Research

The conserved [Ru2NCl8(H2O)2]³⁻ anion in the ammonium salt provides a structurally defined entry point to the tetra‑ruthenium dinitrido cluster Ru4N2O5⁺, a catalyst that achieves a turnover frequency of 0.33 s⁻¹ and a total turnover number of 304 for water oxidation to O₂ under acidic aqueous conditions, as established with the lithium salt [1]. The longer Ru–O(water) bond in the ammonium salt (2.20 Å vs. 2.18 Å for the potassium analog) suggests potentially faster aqua substitution and active‑cluster formation kinetics, making it a strategic procurement choice for catalytic studies where precursor activation rate is a variable of interest [2][3].

Precursor for Diruthenium Methane Functionalization Catalyst Development

Computational evidence demonstrates that μ‑nitrido-bridged diruthenium(IV)-oxo complexes lower the methane C–H hydroxylation barrier by approximately 5 kcal mol⁻¹ relative to their diiron counterparts [1]. The ammonium nitrido‑chloride salt serves as a convenient, well‑characterized synthetic intermediate for constructing diruthenium assemblies that retain the critical Ru–N–Ru core, allowing research groups to bypass multi‑step ligand synthesis and directly access the binuclear Ru(IV) platform for methane activation studies.

Ruthenium Thin-Film Deposition for Microelectronic Diffusion Barrier Layers

Ruthenium layers electrodeposited from aqueous sulfamate electrolytes containing the μ‑nitridobisaquatetrachlororuthenate [Ru2(μ‑N)(H2O)2Cl8]³⁻ complex are recognized as a leading approach for fabricating Cu diffusion barrier layers in microelectronic interconnects [1]. The ammonium salt, with its established plating parameter window (0.5–10 A dm⁻², 50–70 °C, pH 0.5–4) and documented industrial preference, offers a procurement‑ready precursor for thin‑film deposition workflows targeting sub‑30 nm feature filling where deposit purity and uniformity are critical [2].

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